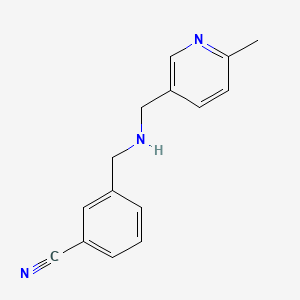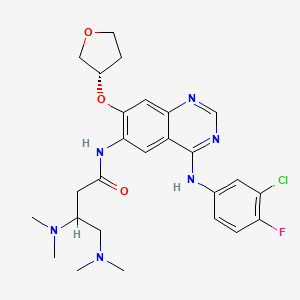
3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C15H15N3 It is a derivative of benzonitrile, featuring a 6-methylpyridin-3-yl group attached via a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile typically involves a multi-step process. One common method includes the condensation of 3-aminobenzonitrile with 6-methylpyridin-3-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in the formation of primary amines.
Substitution: Can yield various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzonitrile: A precursor in the synthesis of 3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile.
N-(6-Methylpyridin-3-yl)formamide: Another derivative of 6-methylpyridine with different functional groups.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both benzonitrile and 6-methylpyridine derivatives. This unique combination allows it to interact with a variety of molecular targets, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-[[(6-methylpyridin-3-yl)methylamino]methyl]benzonitrile |
InChI |
InChI=1S/C15H15N3/c1-12-5-6-15(11-18-12)10-17-9-14-4-2-3-13(7-14)8-16/h2-7,11,17H,9-10H2,1H3 |
InChI Key |
KXJZRTHMGYDGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CNCC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)




![5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14906098.png)




![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)
